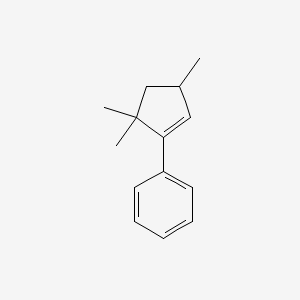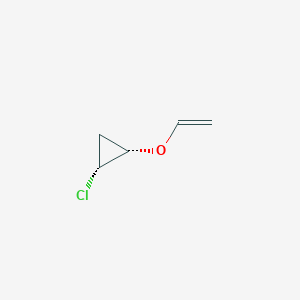
S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate: is a chemical compound known for its unique structure and properties It consists of a triphenylmethyl group attached to a 4-nitrobenzene-1-carbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate typically involves the reaction of triphenylmethyl chloride with 4-nitrobenzenethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Triphenylmethyl chloride+4-nitrobenzenethiol→S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of efficient catalysts and purification techniques is essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized compounds.
Scientific Research Applications
S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Triphenylmethyl chloride: A precursor used in the synthesis of S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate.
4-Nitrobenzenethiol: Another precursor used in the synthesis.
S-(Triphenylmethyl) 4-aminobenzene-1-carbothioate: A derivative formed by the reduction of the nitro group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
50338-08-4 |
|---|---|
Molecular Formula |
C26H19NO3S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
S-trityl 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C26H19NO3S/c28-25(20-16-18-24(19-17-20)27(29)30)31-26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChI Key |
FIPCJFLGAVPXCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
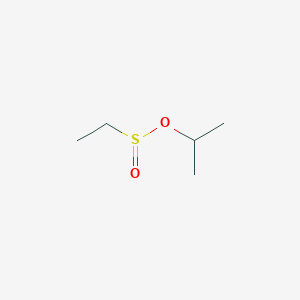
![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)
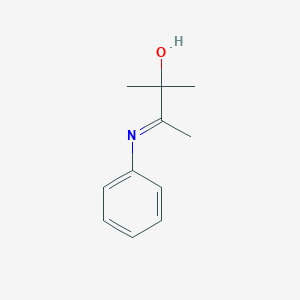
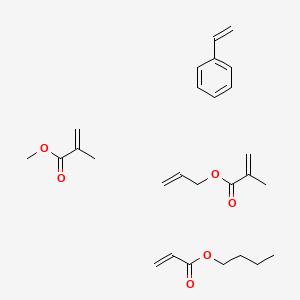
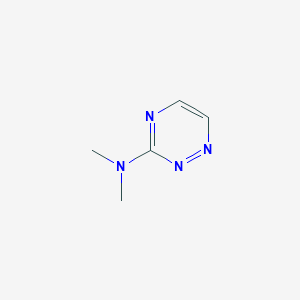




![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)
